molecular formula C6H9NOS B1321990 (2,5-Dimethyl-1,3-thiazol-4-YL)methanol CAS No. 881008-98-6

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol

Cat. No.: B1321990
CAS No.: 881008-98-6
M. Wt: 143.21 g/mol
InChI Key: ZLBOUWDBGZPMTR-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol is a heterocyclic compound featuring a thiazole ring substituted with two methyl groups and a methanol group. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylthiazole with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-1,3-thiazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2,5-Dimethyl-1,3-thiazol-4-YL)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-thiazol-4-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a methanol group on the thiazole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBOUWDBGZPMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303406
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881008-98-6
Record name 2,5-Dimethyl-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881008-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101303406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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